molecular formula C10H14Br4O2 B14511665 2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione CAS No. 62738-23-2

2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione

Cat. No.: B14511665
CAS No.: 62738-23-2
M. Wt: 485.83 g/mol
InChI Key: ZTPZYTHIKMWQHQ-UHFFFAOYSA-N
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Description

2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione is a brominated organic compound It is characterized by the presence of four bromine atoms and two methyl groups attached to an octane backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione typically involves the bromination of 2,7-dimethyloctane-3,6-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where 2,7-dimethyloctane-3,6-dione is reacted with bromine in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the pure this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-diol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated compound used as a flame retardant.

    2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Similar in terms of bromination and industrial applications.

Uniqueness

2,4,5,7-Tetrabromo-2,7-dimethyloctane-3,6-dione is unique due to its specific substitution pattern and the presence of both bromine atoms and ketone groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62738-23-2

Molecular Formula

C10H14Br4O2

Molecular Weight

485.83 g/mol

IUPAC Name

2,4,5,7-tetrabromo-2,7-dimethyloctane-3,6-dione

InChI

InChI=1S/C10H14Br4O2/c1-9(2,13)7(15)5(11)6(12)8(16)10(3,4)14/h5-6H,1-4H3

InChI Key

ZTPZYTHIKMWQHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C(C(C(=O)C(C)(C)Br)Br)Br)Br

Origin of Product

United States

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